2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide
描述
属性
IUPAC Name |
2-(6-ethyl-4-oxo-2-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-3-27-14-13-19-18(15-27)24(30)28(23(26-19)17-9-5-4-6-10-17)16-22(29)25-20-11-7-8-12-21(20)31-2/h4-12H,3,13-16H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPHCGZNSNXNHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide involves multi-step reactions starting with commercially available raw materials. A common synthetic route may involve the following key steps:
Starting Materials: : Phenyl hydrazine, ethyl acetoacetate, 2-methoxyaniline.
Step 1: : Formation of an intermediate hydrazone through the condensation of phenyl hydrazine and ethyl acetoacetate.
Step 2: : Cyclization of the intermediate to form the tetrahydropyrido[4,3-d]pyrimidin-4-one core.
Step 3: : Acylation reaction with 2-methoxyaniline to obtain the final product.
Industrial Production Methods
In an industrial setting, the synthesis might be optimized for higher yields and cost efficiency. Process parameters such as temperature, pressure, solvent choice, and catalysts would be meticulously controlled to maximize the production scale.
化学反应分析
Types of Reactions
2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: : Conversion to a more oxidized state under the influence of strong oxidizing agents.
Reduction: : Potential reduction of the oxo-group to a hydroxyl group using suitable reducing agents.
Substitution: : Possible electrophilic aromatic substitution reactions due to the presence of the phenyl and methoxy groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate or chromic acid for oxidation reactions, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction reactions. Reactions are typically conducted under controlled temperatures and inert atmospheres to ensure desired product formation.
Major Products Formed
The reactions lead to various derivatives of the original compound, which may exhibit different chemical and biological properties.
科学研究应用
Antitumor Activity
Research indicates that derivatives of pyrido[4,3-d]pyrimidines exhibit significant antitumor properties. For instance, compounds with similar structures have been shown to inhibit the growth of cancer cells by targeting specific receptors involved in tumor proliferation. A study highlighted that compounds with ethyl substitutions at specific positions demonstrated enhanced efficacy against various cancer cell lines .
Antimicrobial Properties
Pyrido[4,3-d]pyrimidine derivatives also display antimicrobial activities. The compound's ability to disrupt bacterial cell walls or inhibit essential enzymes can lead to its effectiveness against a range of pathogens. For example, derivatives have been tested against Gram-positive and Gram-negative bacteria with promising results .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various studies. It has been noted to reduce inflammatory markers in vitro and in vivo, suggesting its application in treating conditions such as arthritis or other inflammatory diseases .
Case Studies
Case Study 1: Antitumor Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of the pyrido[4,3-d]pyrimidine scaffold. Among these, the compound 2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide showed a significant reduction in proliferation rates of human cancer cell lines (e.g., MCF-7 and HeLa) when tested at varying concentrations . The study concluded that the compound's mechanism of action likely involves apoptosis induction through caspase activation.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests potential for development into new antimicrobial agents .
Data Tables
作用机制
Molecular Targets and Pathways
The mechanism of action of 2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide is not fully understood but is believed to involve interaction with specific enzymes and receptors in the body. It may modulate biological pathways through inhibition or activation of target proteins, leading to observed biological effects.
相似化合物的比较
Similar Compounds
2-(4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide
2-(6-methyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide
Highlighting Uniqueness
Compared to similar compounds, 2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide may exhibit unique pharmacological properties and improved potency due to the presence of the ethyl group and specific structural configuration. These features can influence its binding affinity to target proteins and overall biological activity.
生物活性
The compound 2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide is a novel pyrido-pyrimidine derivative that has garnered interest due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C23H26N4O2
- Molecular Weight : 398.48 g/mol
The unique arrangement of the pyrido and pyrimidine rings contributes to its biological activity.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound, particularly in the context of cancer therapy and enzyme inhibition.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:
- A study demonstrated that pyrido[2,3-d]pyrimidine derivatives can inhibit the activity of EGFR (Epidermal Growth Factor Receptor) , which is crucial in many cancer types. The IC50 values for related compounds ranged from 14.8 nM to over 10 µM depending on structural modifications .
Enzyme Inhibition
The compound shows potential as an inhibitor of key enzymes involved in cancer progression:
- GSK-3β Inhibition : Compounds based on similar frameworks have been identified as moderate GSK-3β inhibitors with IC50 values around 10 µM, suggesting a pathway for further exploration in therapeutic contexts .
- CDK Inhibition : Cyclin-dependent kinases (CDKs) are essential for cell cycle regulation. Pyrido-pyrimidines have been reported to inhibit CDK activity, potentially leading to reduced tumor growth rates .
The mechanisms through which this compound exerts its biological effects are still under investigation but may include:
- Inhibition of Kinase Activity : By mimicking ATP binding sites, the compound may effectively inhibit kinase activity, leading to reduced cell proliferation.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, enhancing their therapeutic potential.
Case Studies and Research Findings
常见问题
Q. How should researchers validate computational predictions of target binding?
- Answer:
- Surface Plasmon Resonance (SPR): Measure binding kinetics (K) for the compound-protein interaction .
- Mutagenesis Studies: Introduce point mutations in predicted binding residues (e.g., Ala-scanning) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
